

Introduction: The Structural Elucidation of a Heterocyclic Building Block

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Compound of Interest

Compound Name:	5-Amino-4,5-dihydro-3H-pyrazol-3-one
CAS No.:	141735-80-0
Cat. No.:	B12928250

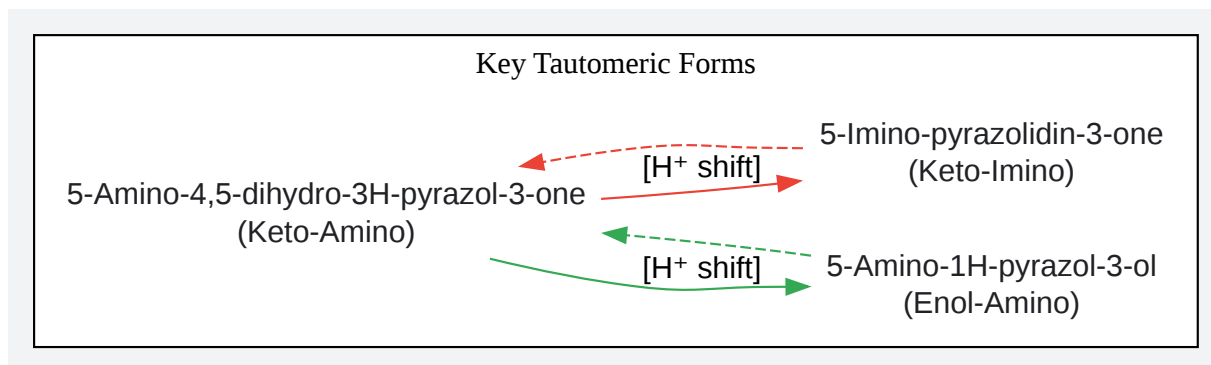
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5-Amino-4,5-dihydro-3H-pyrazol-3-one ($C_3H_5N_3O$, Molar Mass: 99.09 g/mol) is a heterocyclic compound of interest in synthetic chemistry. As a bifunctional molecule, it possesses reactive sites that make it a versatile precursor for the synthesis of more complex molecules, including various dyes and compounds with potential biological activity.[1][2] The structural confirmation of such a molecule is paramount and relies on a synergistic application of modern spectroscopic techniques.

Due to its potential for tautomerism, the structural analysis of **5-Amino-4,5-dihydro-3H-pyrazol-3-one** is not trivial. The molecule can exist in several forms, including the specified keto-amino form, as well as enol-imino and other tautomers. This guide focuses on the spectral characteristics anticipated for the primary keto-amino tautomer, providing a predictive framework for its identification and characterization.

This document serves as a technical guide for researchers and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data

is synthesized from fundamental principles of spectroscopy and substantiated by published data from structurally analogous compounds.



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Caption: Potential tautomers of $C_3H_5N_3O$.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H NMR) is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Amino-4,5-dihydro-3H-pyrazol-3-one**, the 1H NMR spectrum is predicted to show distinct signals corresponding to the protons of the methylene (CH_2), methine (CH), primary amine (NH_2), and amide/lactam (NH) groups.

Predicted Signal Analysis:

- Amide/Lactam NH ($N1-H$): A broad singlet is expected, typically in the downfield region (δ 8.0-10.0 ppm). Its exchangeability with D_2O would confirm the assignment.
- Amine NH_2 ($C5-NH_2$): Another broad singlet, typically more upfield than the amide proton (δ 5.0-7.0 ppm), which would also exchange with D_2O .
- Methine CH ($C5-H$): This proton, being adjacent to a stereocenter and coupled to the two methylene protons at $C4$, is expected to appear as a triplet or a more complex multiplet (dd) around δ 4.5-5.5 ppm.

- Methylene CH₂ (C4-H₂): The two protons on C4 are diastereotopic due to the adjacent chiral center at C5. Therefore, they are chemically non-equivalent and should appear as two separate signals. Each signal would be a doublet of doublets (dd), resulting from geminal coupling to each other and vicinal coupling to the C5-H proton. These signals are predicted in the δ 2.5-3.5 ppm range.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
N1-H	8.0 - 10.0	br s	-
C5-NH ₂	5.0 - 7.0	br s	-
C5-H	4.5 - 5.5	dd (or t)	J = 6-8 Hz
C4-H _a	2.5 - 3.5	dd	² J (geminal) = 12-16 Hz, ³ J (vicinal) = 6-8 Hz
C4-H _e	2.5 - 3.5	dd	² J (geminal) = 12-16 Hz, ³ J (vicinal) = 6-8 Hz

(Solvent: DMSO-d₆)

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable NH and NH₂ protons, which might be broadened or absent in other solvents like CDCl₃.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
- Confirmation of Exchangeable Protons: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to N1-H and C5-NH₂ should diminish or disappear, confirming their assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. For **5-Amino-4,5-dihydro-3H-pyrazol-3-one**, three distinct carbon signals are expected, corresponding to the carbonyl, methine, and methylene carbons.

Predicted Signal Analysis:

- Carbonyl Carbon (C3): The C=O group of the lactam is expected to be the most downfield signal, typically appearing in the δ 170-180 ppm range.
- Methine Carbon (C5): The C5 carbon, bonded to the amino group and a nitrogen atom, is predicted to resonate around δ 75-85 ppm.
- Methylene Carbon (C4): The aliphatic CH₂ carbon at the C4 position is expected to appear most upfield, in the δ 35-45 ppm range. This prediction is consistent with data from similarly structured 4,5-dihydro-1H-pyrazole derivatives.^{[3][4][5]}

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C3 (C=O)	170 - 180
C5 (CH-NH ₂)	75 - 85
C4 (CH ₂)	35 - 45

(Solvent: DMSO-d₆)

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ^{13}C frequency (~ 100 MHz).
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
 - To aid in assignment, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed, which would show the CH_2 signal as a negative peak and the CH signal as a positive peak, while the quaternary C=O carbon would be absent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **5-Amino-4,5-dihydro-3H-pyrazol-3-one** is expected to be rich with information, confirming the presence of N-H, C=O, and C-N bonds.

Predicted Absorption Analysis:

- N-H Stretching: Multiple sharp peaks are expected in the $3200\text{-}3400\text{ cm}^{-1}$ region. These correspond to the symmetric and asymmetric stretches of the primary amine (NH_2) and the stretching of the lactam N-H. Similar N-H vibrations are observed in related pyrazole structures.^[6]
- C-H Stretching: A peak just below 3000 cm^{-1} is anticipated for the sp^3 C-H bonds of the CH and CH_2 groups.
- C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group is predicted in the range of $1670\text{-}1700\text{ cm}^{-1}$. This is a characteristic absorption for five-membered ring lactams.

- N-H Bending: A bending vibration (scissoring) for the NH₂ group is expected around 1600-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Functional Group	Vibration Type	Predicted Frequency (cm ⁻¹)	Intensity
Amine & Amide (N-H)	Stretch	3200 - 3400	Medium-Strong
Methylene (C-H)	Stretch	2850 - 2960	Medium
Amide (C=O)	Stretch	1670 - 1700	Strong
Amine (N-H)	Bend	1600 - 1650	Medium
C-N	Stretch	1250 - 1350	Medium

Experimental Protocol: IR Spectroscopy

- Sample Preparation: If the sample is a solid, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal, apply pressure using the anvil, and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Fragmentation Analysis: The molecular formula $C_3H_5N_3O$ corresponds to a molecular weight of 99.043 g/mol. In a high-resolution mass spectrum (HRMS), the molecular ion peak ($[M+H]^+$ in positive ion mode) would be observed at m/z 100.0505.

The fragmentation pattern would likely involve initial losses of small, stable molecules:

- Loss of NH_3 : Fragmentation of the amino group could lead to a peak at m/z 82.
- Loss of CO: Cleavage of the carbonyl group from the ring could produce a fragment at m/z 71.
- Loss of HNCO: A common fragmentation pathway for cyclic amides, leading to a peak at m/z 56.

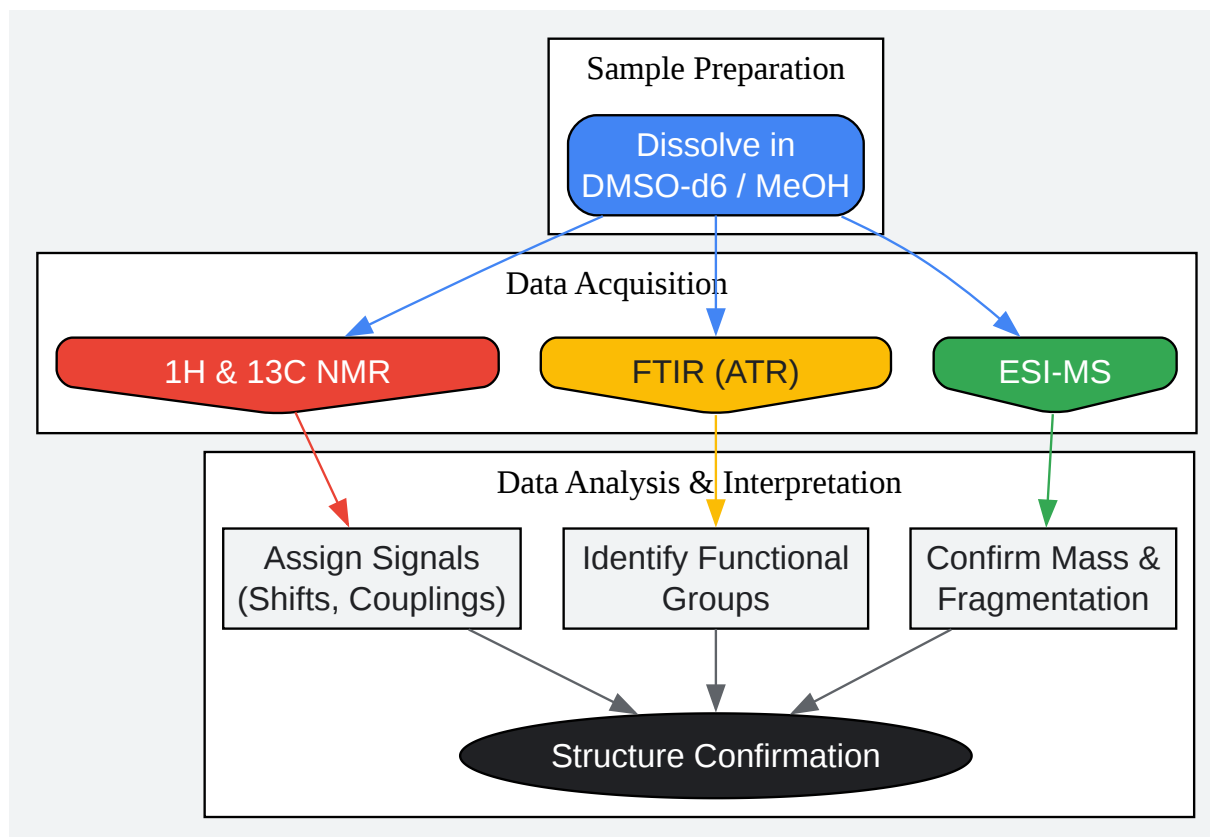
Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Assignment
100.0505	$[M+H]^+$
83.0454	$[M+H - NH_3]^+$
72.0451	$[M+H - CO]^+$
57.0345	$[M+H - HNCO]^+$

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire spectra in positive ion mode.

- Set the mass range to scan from m/z 50 to 500.



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Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion

The comprehensive analysis of **5-Amino-4,5-dihydro-3H-pyrazol-3-one** requires a multi-spectroscopic approach. While published data for this specific parent compound is scarce, a robust and reliable structural confirmation can be achieved by combining the predictive power of ^1H NMR for the proton environment, ^{13}C NMR for the carbon backbone, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis. The data and protocols presented in this guide provide a solid, scientifically-grounded framework for researchers to successfully identify and characterize this versatile heterocyclic molecule.

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